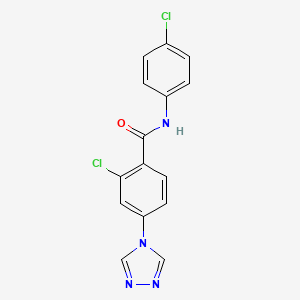![molecular formula C20H15ClN2O5 B5299116 4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE](/img/structure/B5299116.png)
4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl hydrazone moiety, a methoxyphenyl group, and a furoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorobenzoyl hydrazone.
Condensation Reaction: The hydrazone is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the corresponding hydrazone derivative.
Esterification: The final step involves the esterification of the hydrazone derivative with 2-furoic acid in the presence of a suitable catalyst, such as sulfuric acid, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl moiety, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.
Materials Science: The compound is explored for its use in the development of novel organic materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially disrupting normal cellular functions and leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(Z)-2-(3-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE
- 4-{[(Z)-2-(3-FLUOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE
- 4-{[(Z)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE
Uniqueness
4-{[(Z)-2-(3-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 2-FUROATE is unique due to the presence of the chlorobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal and materials chemistry.
Propiedades
IUPAC Name |
[4-[(Z)-[(3-chlorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5/c1-26-18-10-13(7-8-16(18)28-20(25)17-6-3-9-27-17)12-22-23-19(24)14-4-2-5-15(21)11-14/h2-12H,1H3,(H,23,24)/b22-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWZPFSUVSPSSM-UUYOSTAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC(=CC=C2)Cl)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4-Methoxybenzoyl]aminobenzamide](/img/structure/B5299043.png)
![N-(2-furylmethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5299046.png)

![7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
![ethyl (2Z)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299084.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5299091.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5299092.png)
![N-[(Z)-(3-fluorophenyl)methylideneamino]-N-methyl-4,6-diphenylpyrimidin-2-amine](/img/structure/B5299094.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5299097.png)
![1-[2-[(3aR,4R,7S,7aS)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-2-oxoethyl]indole-3-carboxamide](/img/structure/B5299111.png)
![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)


![N-cyclohexyl-2-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5299135.png)
